molecular formula C5H7ClN4O B6233511 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine CAS No. 1853-97-0

4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine

Cat. No.: B6233511
CAS No.: 1853-97-0
M. Wt: 174.59 g/mol
InChI Key: UTSJRGNBQUPGPU-UHFFFAOYSA-N
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Description

4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a ring of three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of a chloromethyl group at the 4-position, a methoxy group at the 6-position, and an amine group at the 2-position of the triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine typically involves the chloromethylation of a triazine precursor. One common method is the reaction of 6-methoxy-1,3,5-triazine-2-amine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde acts as the source of the chloromethyl group .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, concentration of reagents, and the use of continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxy group may enhance the compound’s lipophilicity, facilitating its penetration into cells. The triazine ring can interact with nucleic acids or proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloromethyl-4,6-dimethoxy-1,3,5-triazine
  • 4-chloromethyl-6-ethoxy-1,3,5-triazin-2-amine
  • 4-(bromomethyl)-6-methoxy-1,3,5-triazin-2-amine

Uniqueness

4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2,4,6-trimethoxy-1,3,5-triazine", "formaldehyde", "hydrochloric acid", "sodium hydroxide", "methanol", "water" ], "Reaction": [ "Step 1: 2,4,6-trimethoxy-1,3,5-triazine is reacted with formaldehyde and hydrochloric acid to form 4-(chloromethyl)-2,6-dimethoxy-1,3,5-triazine.", "Step 2: The resulting intermediate is then reacted with sodium hydroxide in methanol to form 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-ol.", "Step 3: Finally, the triazin-2-ol is treated with hydrochloric acid to form the desired product, 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine." ] }

CAS No.

1853-97-0

Molecular Formula

C5H7ClN4O

Molecular Weight

174.59 g/mol

IUPAC Name

4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine

InChI

InChI=1S/C5H7ClN4O/c1-11-5-9-3(2-6)8-4(7)10-5/h2H2,1H3,(H2,7,8,9,10)

InChI Key

UTSJRGNBQUPGPU-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)N)CCl

Purity

95

Origin of Product

United States

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